Enzymatic Potency (IC50) of SARS-CoV MPro-IN-1 vs. Direct Analog 11a and Reference Inhibitor GC376
SARS-CoV MPro-IN-1 (11b) demonstrates an IC50 of 0.040 ± 0.002 μM against recombinant SARS-CoV-2 Mpro in a TR-FRET assay, representing a 1.3-fold improvement in enzymatic potency relative to its direct structural analog 11a (IC50 = 0.053 ± 0.005 μM) under identical assay conditions [1]. When compared to the reference Mpro inhibitor GC376, which exhibits an IC50 of approximately 0.035 μM against SARS-CoV-2 Mpro [2], 11b displays comparable nanomolar potency while offering distinct structural and pharmacological features. This potency advantage over 11a is statistically significant and arises from subtle differences in binding pocket occupancy and covalent engagement geometry, as evidenced by co-crystal structures [1].
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.040 ± 0.002 μM (SARS-CoV MPro-IN-1/11b) |
| Comparator Or Baseline | 11a: 0.053 ± 0.005 μM; GC376: ~0.035 μM |
| Quantified Difference | 1.3-fold more potent than 11a; comparable to GC376 |
| Conditions | TR-FRET assay, recombinant SARS-CoV-2 Mpro |
Why This Matters
Improved enzymatic potency over the direct analog 11a, quantified under identical assay conditions, supports the selection of 11b for studies requiring maximal target engagement at lower compound concentrations.
- [1] Dai W, Zhang B, Jiang XM, et al. Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science. 2020;368(6497):1331-1335. doi:10.1126/science.abb4489 View Source
- [2] Ma C, Sacco MD, Hurst B, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 2020;30(8):678-692. doi:10.1038/s41422-020-0356-z View Source
